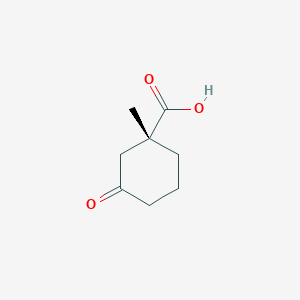![molecular formula C7H7N3 B063665 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 159431-45-5](/img/structure/B63665.png)
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential use as a lead compound for the development of new drugs. In biochemistry, this compound has been used as a tool for the study of protein-ligand interactions. In pharmacology, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it has been proposed that this compound may act as an inhibitor of certain enzymes or receptors in the body. This compound has been shown to bind to certain proteins in the body, which may lead to changes in their structure and function.
Effets Biochimiques Et Physiologiques
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and receptors in the body, which may lead to changes in cellular signaling pathways and gene expression. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in lab experiments is its versatility. This compound has been shown to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, this compound is relatively easy to synthesize and has good stability under standard laboratory conditions. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine. One possible direction is the development of new derivatives of this compound that have improved pharmacological properties. Another possible direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, this compound may be studied for its potential use in the treatment of various diseases, including cancer and inflammation. Overall, 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine is a promising compound that has many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine involves the reaction of 2,4-dichloropyrimidine with 2-methylpyrrole in the presence of a base. The reaction is typically carried out under reflux conditions and yields the desired compound in good to excellent yields. Alternative methods for the synthesis of this compound have also been reported, including the use of microwave irradiation and solid-phase synthesis.
Propriétés
Numéro CAS |
159431-45-5 |
|---|---|
Nom du produit |
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine |
Formule moléculaire |
C7H7N3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
1-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-10-5-8-4-6-2-3-9-7(6)10/h2-5H,1H3 |
Clé InChI |
LBJKINSTSXVEJB-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C2C1=NC=C2 |
SMILES canonique |
CN1C=NC=C2C1=NC=C2 |
Synonymes |
1H-Pyrrolo[2,3-d]pyrimidine,1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



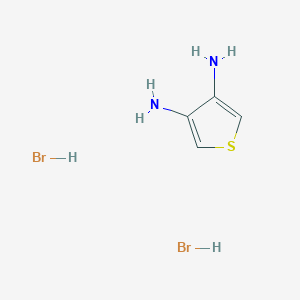
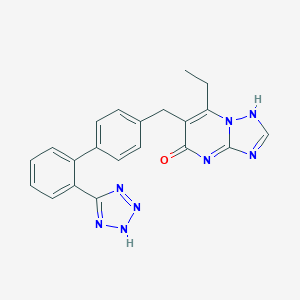
![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)



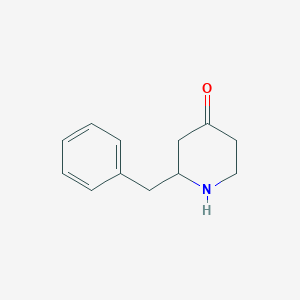
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)
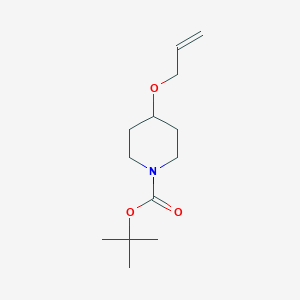
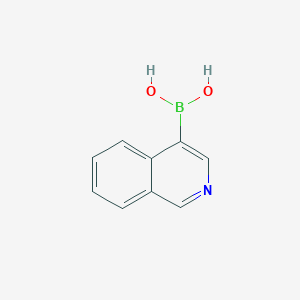
![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)
